N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Overview
Description
“N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound plays an essential role in various types of tumors due to the abnormal activation of the FGFR signaling pathway .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .Scientific Research Applications
Asymmetric Acylation and Stereoselective Reduction
- Chiral Auxiliary in Asymmetric Acylation : Trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, related to N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, has been used as a chiral auxiliary in asymmetric acylation. This process has proved to be effective for carboxamide enolates, offering an alternative to the asymmetric aldol reaction (Ito, Katsuki, & Yamaguchi, 1984).
Knorr Pyrrole Synthesis
- Versatility in Knorr Pyrrole Synthesis : N-Methoxy-N-methyl-α-enaminocarboxamides, derived from this compound, are used in the versatile Knorr pyrrole synthesis. This method involves the reaction with organometallic compounds and subsequent cyclization (Alberola, Ortega, Sadaba, & Sañudo, 1999).
Enantioselective Synthesis
- Enantioselective Synthesis of Piperidines : The N-methoxy-N-methylamide derived from this compound has been used in the synthesis of substituted piperidines, showcasing its utility in enantioselective synthesis (Calvez, Chiaroni, & Langlois, 1998).
Synthesis of Bioactive Molecules
- Synthesis of Anti-Inflammatory Agents : Related molecules, like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, have been synthesized as potential anti-inflammatory agents, demonstrating the potential pharmacological applications of derivatives of N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Moloney, 2001).
Photoreactions in Methanol
- Photochemical Methoxylation and Methylation : This compound has been studied for its behavior under UV irradiation in methanol, which results in methoxylation and methylation. This research provides insights into its photochemical properties (Sugimori & Itoh, 1986).
Structural Analysis
- Crystal Structure and Molecular Conformation : The solvated form of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been studied for its crystal structure and molecular conformation, which can have implications in drug design (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).
properties
IUPAC Name |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13(15-2)10(14)8-5-7-3-4-11-9(7)12-6-8/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYNJNSMXQICAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C2C(=C1)C=CN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640141 | |
Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
CAS RN |
944936-49-6 | |
Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944936-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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